Journal Name:Current Topics in Medicinal Chemistry
Journal ISSN:1568-0266
IF:3.57
Journal Website:http://benthamscience.com/journal/index.php?journalID=ctmc
Year of Origin:2001
Publisher:Bentham Science Publishers B.V.
Number of Articles Per Year:199
Publishing Cycle:Semimonthly
OA or Not:Not
Interfacial Molecule Engineering for Reversible Zn Electrochemistry
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-10 , DOI: 10.1021/acsenergylett.3c00859
The unstable Zn interface caused by undesired dendrites and parasitic side reactions greatly impedes the deployment of aqueous Zn metal batteries. Herein, an efficient adsorptive additive strategy is proposed to reshape the electric double layer and regulate Zn interfacial chemistry. 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959) was selected owing to its strong adsorption ability, intermolecular hydrogen bonding, and exposed strong electronegative carbonyl group. The constructed self-adaptive adlayer contributes to a localized H2O, SO42–-poor environment and horizontal alignment of Zn deposits along the (002) plane, thus endowing thermodynamically stable and highly reversible Zn electrochemistry. As a result, reversible plating/stripping of 3800 h and high Coulombic efficiency of 99.8% are achieved. Intriguingly for practical application, the economical additive (0.016 USD L–1) enables stable discharge output for 500 cycles in Zn/VS2 cells at a low negative-to-positive capacity ratio of 2.5 (cathode mass loading: 10.8 mg cm–2), holding great promise for use in a scalable, low-cost, rechargeable battery.
Detail
Battery Cross-Operation-Condition Lifetime Prediction via Interpretable Feature Engineering Assisted Adaptive Machine Learning
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-10 , DOI: 10.1021/acsenergylett.3c01012
We develop an adaptive machine-learning framework that addresses cross-operation-condition battery lifetime prediction, particularly under extreme conditions. This framework uses correlation alignment to correct feature divergence under fast-charging and extremely fast-charging conditions. We report a linear correlation between feature adaptability and prediction accuracy. Higher adaptability generally leads to better prediction accuracy, aiding efficient feature engineering. Our analysis shows that the first 120 cycles provide sufficient information for lifetime prediction, and extending data to the first 320 cycles only marginally improves prediction accuracy. An early prediction using only one feature at the 20th cycle produces a 93.3% accuracy, saving up to 99.4% computation time and repetitive tests. Our quantitative adaptability evaluation enhances prediction accuracy while reducing information redundancy via proper feature and cycle selections. The proposed framework is validated under another unseen complex operation condition with a 90.3% accuracy without prior knowledge.
Detail
Below the Urbach Edge: Solar Cell Loss Analysis Based on Full External Quantum Efficiency Spectra
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-03 , DOI: 10.1021/acsenergylett.3c00951
We suggest a new solar cell loss analysis using the external quantum efficiency (EQE) measured with sufficiently high sensitivity to also account for defects. Unlike common radiative-limit methods, where the impact of deep defects is ignored by exponential extrapolation of the Urbach absorption edge, our loss analysis considers the full EQE including states below the Urbach edge and uses corrections for band-filling and light-trapping. We validate this new metric on a whole range of photovoltaic materials and verify its accuracy by electrical simulations. Any deviations between the new metric and experimental open-circuit voltage are due to the presence of spatially localized defects and are explained as violations of the assumption of flat quasi-Fermi levels through the device.
Detail
Bandgap Optimization for Bifacial Tandem Solar Cells
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-06-22 , DOI: 10.1021/acsenergylett.3c01014
Bifacial tandem solar cells can generate more power than their monofacial counterparts by exploiting albedo at their rear. Optimum bandgap (Eg) values for subcells in both two-terminal (2T) and four-terminal (4T) bifacial tandems under different albedos are discussed using radiative-recombination-limit calculations. Our investigation considers both AM1.5G and field spectra, incident on silicon-constrained and unconstrained tandems. We find that for an albedo in the 0.2–0.5 range for 2T tandems and ≥0.3 for 4T tandems, the optimal bottom Eg is ∼1.12 eV, indicating that silicon, besides practical purposes, can also theoretically be the best bottom cell. Furthermore, our work highlights that the 4T configuration may be more attractive than its 2T counterpart for bifacial deployment due to a higher theoretical energy yield with lower sensitivities to albedo variations. To maximize 2T-tandem power conversion efficiency, counterintuitively, rather than precise current matching, the subcell with the highest fill factor needs to be current-limiting.
Detail
Revealing the In Situ Dynamic Regulation of the Interfacial Microenvironment Induced by Pulsed Electrocatalysis in the Oxygen Reduction Reaction
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-06-22 , DOI: 10.1021/acsenergylett.3c00758
Pulsed electrocatalysis has emerged as a promising technology to effectively improve reaction kinetics and tailor product selectivity. While most research focuses on the evolution of electrocatalyst active sites, the dynamic response of the interfacial microenvironment during pulsed electrocatalysis still remains unknown. Here, we reveal the in situ dynamic regulation of the interfacial microenvironment induced by pulsed electrocatalysis in the oxygen reduction reaction process, from the interface reactant delivery to intermediate formation dynamics. At the diffusion layer, the coupling of pulsed electrocatalysis and hierarchical pore structure was proven to break the limitation of proton transfer, resulting in favorable H2O2 production kinetics. At the electrode/electrolyte interface, the pulsed electric field would stimulate the cation effect to activate C–*OOH and reduced the reaction energy barrier, giving rise to more favorable *OOH formation thermodynamics. This work provides new insights into exploring in situ regulation of the interfacial microenvironment, which is expected to be extended to different electrochemical processes.
Detail
Corrections to “Buried Interface Passivation of Perovskite Solar Cells by Atomic Layer Deposition of Al2O3”
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-06-21 , DOI: 10.1021/acsenergylett.3c01132
Page 2061. We identified a problem in Figure 3 in the published Letter. Panel (d) was inadvertently replaced by a duplicate of panel (c). The complete, corrected Figure 3 is shown below. Page 2062. We also detected a minor error in the caption of Figure 5, which does not affect the contents of the figure itself. The color of symbols for coated devices in panel (b) was incorrectly described as blue. The caption should read as follows: (b) MPPT for pristine (blue), oleylammonium iodide (OLAI) passivated pristine (green), and coated devices (red) under 10–5 Torr vacuum and 100 mW·cm–2 illumination. Figure 3. (a) PL spectra collected on the perovskite films (green) and pristine (blue) and ALD coated (red) half-cells at 100 K. (b) EL quantum yield (ELQY) collected on pristine (blue) and coated (red) devices. [The inset shows room-temperature EL spectra collected on pristine (blue) and coated (red) devices.] (c) XRD studies under grazing angle (0.5° incidence) obtained from pristine (blue) and coated (red) half-cells. (d) Bragg–Brentano (θ–2θ) mode XRD obtained from pristine (blue) and coated (red) half-cells. This article has not yet been cited by other publications. Figure 3. (a) PL spectra collected on the perovskite films (green) and pristine (blue) and ALD coated (red) half-cells at 100 K. (b) EL quantum yield (ELQY) collected on pristine (blue) and coated (red) devices. [The inset shows room-temperature EL spectra collected on pristine (blue) and coated (red) devices.] (c) XRD studies under grazing angle (0.5° incidence) obtained from pristine (blue) and coated (red) half-cells. (d) Bragg–Brentano (θ–2θ) mode XRD obtained from pristine (blue) and coated (red) half-cells.
Detail
Surface Engineering Strategy Enables 4.5 V Sulfide-Based All-Solid-State Batteries with High Cathode Loading and Long Cycle Life
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-19 , DOI: 10.1021/acsenergylett.3c01047
Sulfide-based all-solid-state lithium batteries (ASSLBs) with LiCoO2 (LCO) operating at high voltage (≥4.5 V vs Li+/Li) hold promise in realizing high energy density while maintaining safety. Here, we propose a solid electrolyte coating strategy to stabilize the cathode electrolyte interface and demonstrate the benefit of lithium difluoro(oxalate)borate (LiDFOB) as coating layer on the surface of Li6PS5Cl (LPSCl) to improve the performance of LCO at 4.5 V. 89.3% of initial discharge capacity can be retained after 1500 cycles at 1C (1C = 150 mA g–1). ASSLBs with high cathode loading (35.7 mg cm–2) could deliver an areal capacity over 6 mAh cm–2 (167 mAh g–1) at 0.1C and keep 85% capacity retention after 200 cycles at 0.3C. The investigation of the improvement mechanism further verifies that in situ decomposition of LiDFOB would build an (electro)chemomechanically stable interface, which not only suppresses interfacial side reactions but also buffers the cathode cracking.
Detail
Charge-Transfer State Dissociation Efficiency Can Limit Free Charge Generation in Low-Offset Organic Solar Cells
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-07-14 , DOI: 10.1021/acsenergylett.3c00943
We investigate the charge-generation processes limiting the performance of low-offset organic bulk-heterojunction solar cells by studying a series of newly synthesized PBDB-T-derivative donor polymers whose ionisation energy (IE) is tuned via functional group (difluorination or cyanation) and backbone (thiophene or selenophene bridge) modifications. When blended with the acceptor Y6, the series present heterojunction donor–acceptor IE offsets (ΔEIE) ranging from 0.22 to 0.59 eV. As expected, small ΔEIE decrease nonradiative voltage losses but severely suppresses photocurrent generation. We explore the origin of this reduced charge-generation efficiency at low ΔEIE through a combination of opto-electronic and spectroscopic measurements and molecular and device-level modeling. We find that, in addition to the expected decrease in local exciton dissociation efficiency, reducing ΔEIE also strongly reduces the charge transfer (CT) state dissociation efficiency, demonstrating that poor CT-state dissociation can limit the performance of low-offset heterojunction solar cells.
Detail
Origin of Phase Transitions in Inorganic Lead Halide Perovskites: Interplay between Harmonic and Anharmonic Vibrations
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-06-15 , DOI: 10.1021/acsenergylett.3c00881
Inorganic lead halide perovskites (ILHPs) exhibit a series of phase transitions, and stabilization of the phases with desirable optoelectronic properties remains a major challenge. However, the intrinsic origins of structural instabilities in CsPbX3 (X = Br, I) are still elusive. Herein, the important role of harmonic and anharmonic vibrations in influencing thermodynamic fluctuations of ILHPs was revealed, through combined lattice dynamics and multiphonon theory calculations, and verified by diffraction experiments. Our results demonstrate that the transition between δ- and γ-CsPbI3 is driven by harmonic vibrations, unveiling the mysterious mechanism for stabilizing γ-CsPbI3 via applying strain. Moreover, the successive transitions from the α- to β- and β- to γ-phases of CsPbX3 are driven by anharmonic vibrations. These structural dynamics are strongly coherent with the phonon diffuse scattering, substantially affecting the thermal conductivity and carrier relaxation. This work provides guidelines for maintaining favorable ILHP phases through delicately manipulating their lattice dynamics.
Detail
Spatially Uniform Lithiation Enabled by Single-Walled Carbon Nanotubes
Current Topics in Medicinal Chemistry ( IF 3.57 ) Pub Date: 2023-06-26 , DOI: 10.1021/acsenergylett.3c01060
Uncontrolled volume changes in Si-based anode materials drastically deteriorate the electron-conduction network, accelerating the capacity fading. From a macroscopic viewpoint, the use of single-walled carbon nanotubes (SWCNTs) as conductive additives has been confirmed to help preserve electron-conduction channels. However, the specific mechanism of how SWCNTs behave in Si-based anodes remains unclear. Herein, we investigate the role of SWCNTs in the pulverization behavior of Si-based anode materials at the nanoscale. Surface potential mapping using Kelvin probe force microscopy showed an uneven charging/discharging process of the Si-based anode in the absence of SWCNT additives. Conversely, the anode including SWCNTs enabled uniform electron transfer to the active material, providing a stable electrochemical reaction site. Our visualization method reveals the role of SWCNTs in ensuring uniform volume change during cycling and ultimately alleviation of particle pulverization.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学3区 CHEMISTRY, MEDICINAL 药物化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.50 97 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://benthamscience.com/journal/authors-guidelines.php?journalID=ctmc#top